molecular formula C20H13N3O3S2 B2733574 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 921870-11-3

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2733574
CAS No.: 921870-11-3
M. Wt: 407.46
InChI Key: RAMSJTTXQOGQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzo[d]thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Assembly: The final product is obtained by reacting the coupled intermediate with benzo[d]thiazole-6-carboxylic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biology: It is used in biological assays to study its effects on various cellular pathways and targets.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide
  • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide

Uniqueness

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of benzofuran, thiazole, and benzo[d]thiazole rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzofuran moiety : Contributes to the compound's lipophilicity and potential for membrane permeability.
  • Thiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial contexts.
  • Carboxamide group : Often involved in hydrogen bonding, enhancing interactions with biological targets.

The molecular formula is C18H16N2O3SC_{18}H_{16}N_2O_3S with a molecular weight of 368.46 g/mol.

Anticancer Activity

Research indicates that compounds containing thiazole and benzothiazole moieties exhibit significant anticancer properties. For instance:

  • Mechanisms of Action : The thiazole ring enhances cytotoxicity through apoptosis induction in cancer cells. Studies have shown that derivatives with similar structures have IC50 values ranging from 1.61 to 23.30 µg/mL against various cancer cell lines, indicating strong antiproliferative effects .
CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Compound 13Multiple Lines< Doxorubicin

Antibacterial Activity

The compound's potential as an antibacterial agent has also been explored:

  • Activity Against Gram-positive and Gram-negative Bacteria : Thiazole derivatives have shown promising antibacterial properties. The presence of electron-withdrawing groups significantly enhances activity against various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds:

  • Key Findings :
    • The presence of electron-donating or withdrawing groups on the phenyl ring affects cytotoxicity.
    • Substituents at specific positions (e.g., para or meta) can enhance or diminish activity.
    • Hydrophobic interactions play a significant role in binding affinity to target proteins.

Case Studies

Several studies highlight the efficacy of similar compounds:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticancer activity, revealing that modifications at the 2-position of the thiazole ring significantly influenced their potency against cancer cell lines .
  • Benzothiazole Derivatives : Research demonstrated that benzothiazole derivatives exhibited a broad antifungal spectrum, suggesting potential applications beyond anticancer treatments .

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c1-25-15-4-2-3-11-7-16(26-18(11)15)14-9-27-20(22-14)23-19(24)12-5-6-13-17(8-12)28-10-21-13/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMSJTTXQOGQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.